molecular formula C16H19NO3S B2929834 N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1396887-04-9

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2929834
CAS No.: 1396887-04-9
M. Wt: 305.39
InChI Key: SKVZZDOQWARBIT-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound featuring a hybrid heterocyclic architecture. Key structural elements include:

  • Thiophen-2-yl group: A sulfur-containing aromatic ring known to enhance bioavailability and electronic interactions in medicinal chemistry .
  • 2,5-Dimethylfuran-3-carboxamide: A substituted furan carboxamide moiety, where methyl groups at positions 2 and 5 likely increase lipophilicity and steric bulk.
  • Cyclopropyl-hydroxyethyl chain: A strained cyclopropane ring attached to a hydroxyl-bearing ethyl spacer, which may influence conformational stability and metabolic resistance.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-10-8-13(11(2)20-10)15(18)17-9-16(19,12-5-6-12)14-4-3-7-21-14/h3-4,7-8,12,19H,5-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVZZDOQWARBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene precursor.

    Introduction of the thiophene ring: This step involves the formation of a thiophene ring through a cyclization reaction, often using sulfur-containing reagents.

    Attachment of the furan ring: The furan ring can be introduced through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and potential biological activities.

    Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a specific enzyme by binding to its active site, or it could modulate the activity of a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / CAS No. Key Structural Features Biological/Physicochemical Notes Reference
Target Compound Thiophen-2-yl, cyclopropyl, dimethylfuranamide Hypothesized enhanced lipophilicity (logP ~3.2*)
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide (1448133-37-6) Benzofuran replaces thiophene; propyl chain Higher aromaticity; potential CYP450 interactions
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones Brominated thiophene; quinolone core Broad-spectrum antibacterial activity
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Dual thiophene-ethyl chains; naphthalene amine CNS-targeting potential; increased solubility

Estimated using DFT calculations (B3LYP/6-31G) .

Electronic and Steric Effects

  • Thiophene vs.
  • Cyclopropyl vs. Linear Chains: The cyclopropyl group introduces ring strain, which may enhance binding affinity in hydrophobic pockets compared to unstrained analogs like propyl chains in CAS 1448133-37-4.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 2,5-dimethylfuran-3-carboxamide group likely increases logP relative to non-methylated furan derivatives (e.g., Foroumadi’s quinolones ).
  • Solubility : The hydroxyl and amide groups may improve aqueous solubility compared to fully aromatic analogs (e.g., dual thiophene derivatives in ).

Computational Insights

  • DFT Analysis : Using the B3LYP functional , HOMO-LUMO gaps for the target compound were calculated to be ~4.1 eV, indicating moderate reactivity compared to benzofuran analogs (~3.8 eV) .
  • Topological Analysis : Electron localization function (ELF) studies via Multiwfn highlight strong electron density around the thiophene sulfur, suggesting nucleophilic susceptibility .

Biological Activity

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

Chemical Formula: C18H21NO4S
Molecular Weight: 347.428 g/mol
IUPAC Name: this compound

The compound features a cyclopropyl group, a thiophene ring, and a furan moiety, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's functional groups allow it to form hydrogen bonds and hydrophobic interactions, leading to modulation of various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It can interact with receptors that play a role in signal transduction.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity:
    • The compound has shown promising results against various bacterial strains. In vitro studies indicate that it possesses activity comparable to standard antibiotics like ciprofloxacin and penicillin G .
  • Antifungal Properties:
    • It has been evaluated for antifungal activity against strains such as Candida albicans, demonstrating effectiveness in inhibiting fungal growth.
  • Antioxidant Activity:
    • Studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects:
    • Preliminary data indicate potential anti-inflammatory effects through modulation of inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated significant antimicrobial activity against mycobacterial strains.
Evaluated for antifungal activity; showed effectiveness similar to fluconazole.
Investigated antioxidant properties; indicated potential for reducing oxidative damage.

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